molecular formula C13H9ClF3N3O B5775281 1-(5-Chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea

1-(5-Chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B5775281
M. Wt: 315.68 g/mol
InChI Key: GRLKHOUNRFVCKT-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

The synthesis of 1-(5-Chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 5-chloropyridine-2-amine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent choice, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

1-(5-Chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-(5-Chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3O/c14-8-5-6-11(18-7-8)20-12(21)19-10-4-2-1-3-9(10)13(15,16)17/h1-7H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLKHOUNRFVCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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